Nicotine-N-beta-glucuronide hydrate

Beschreibung

BenchChem offers high-quality Nicotine-N-beta-glucuronide hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotine-N-beta-glucuronide hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

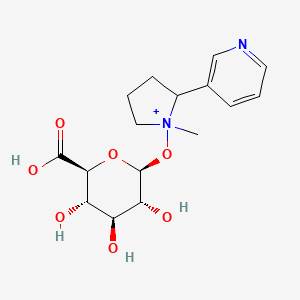

C16H23N2O7+ |

|---|---|

Molekulargewicht |

355.36 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H22N2O7/c1-18(7-3-5-10(18)9-4-2-6-17-8-9)25-16-13(21)11(19)12(20)14(24-16)15(22)23/h2,4,6,8,10-14,16,19-21H,3,5,7H2,1H3/p+1/t10?,11-,12-,13+,14-,16-,18?/m0/s1 |

InChI-Schlüssel |

IQBZLXMLDRESRS-WFKWWHKSSA-O |

Isomerische SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Kanonische SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to Nicotine-N-beta-glucuronide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nicotine-N-beta-glucuronide hydrate, a primary metabolite of nicotine. It serves as a critical biomarker for evaluating exposure to tobacco products. This document delves into its chemical characteristics, metabolic formation, analytical quantification methods, and toxicological significance.

Core Understanding: Chemical and Physical Properties

Nicotine-N-beta-glucuronide is the result of nicotine's glucuronidation, a metabolic process that significantly enhances its water solubility, thereby aiding its excretion from the body. The "hydrate" designation signifies the presence of water molecules within its solid structure.

| Property | Value | Source |

| Chemical Formula | C16H22N2O6 | [1][2] |

| Molecular Weight | 338.36 g/mol | [1][2] |

| CAS Number | 153536-53-9 | [1] |

| Appearance | Pale Yellow Solid | [3] |

| Solubility | Soluble in Water | [4] |

| Storage Conditions | Long-term storage at -20°C is recommended. | [1][5] |

| Key Characteristics | Very Hygroscopic | [3] |

| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | [1] |

The Biology of Nicotine-N-beta-glucuronide: Metabolism and Importance

The metabolism of nicotine is a multifaceted process involving numerous enzymatic reactions. Glucuronidation is a key phase II metabolic pathway for nicotine.

The Enzymatic Pathway of Formation

The synthesis of Nicotine-N-beta-glucuronide is primarily carried out in the human liver by the UDP-glucuronosyltransferase (UGT) enzyme, specifically UGT2B10.[4][6][7] This enzymatic reaction facilitates the transfer of a glucuronic acid group from UDP-glucuronic acid (UDPGA) to the pyridine nitrogen atom of nicotine, creating a quaternary N-glucuronide.[8] Although UGT1A4 was initially thought to be involved, further studies have established the predominant role of UGT2B10, which exhibits a much lower Michaelis constant (Km) for nicotine.[4] Variations in the UGT2B10 gene due to genetic polymorphisms can cause significant differences in the efficiency of nicotine glucuronidation among individuals, which in turn affects the metabolism of nicotine and the levels of exposure biomarkers.[4]

Caption: Metabolic formation of Nicotine-N-beta-glucuronide.

Significance as a Biomarker

Nicotine-N-beta-glucuronide, along with other metabolites of nicotine, is a dependable biomarker for evaluating exposure to tobacco smoke.[9] Its detection in biological samples like urine and plasma indicates recent nicotine consumption.[3] The measurement of this metabolite, frequently included in a comprehensive panel of nicotine biomarkers known as Total Nicotine Equivalents (TNE), offers a thorough assessment of an individual's exposure to tobacco products.[10]

Detecting and Quantifying: Analytical Methods

The quantification of Nicotine-N-beta-glucuronide in biological samples is primarily accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This can be done through both direct and indirect analytical techniques.

Direct Quantification by LC-MS/MS

This technique allows for the direct measurement of the intact glucuronide conjugate.

-

Sample Preparation:

-

To a 1 mL sample of plasma or urine, add a deuterated internal standard solution, such as [methyl-d3]nicotine N-1-glucuronide, to achieve a final concentration of 50 ng/mL.[11][12]

-

For plasma samples, induce protein precipitation by adding 1 mL of 10% aqueous trichloroacetic acid, vortex the mixture, and then centrifuge it for 10 minutes at 1100 × g.[12]

-

For urine samples, acidify by adding 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex.[12]

-

-

Solid-Phase Extraction (SPE):

-

Prepare an Oasis® MCX SPE cartridge by conditioning it with 2 mL of methanol, followed by 2 mL of the relevant equilibration buffer (10% aqueous trichloroacetic acid for plasma or 5 mM aqueous ammonium formate for urine).[12]

-

Apply the prepared sample to the cartridge.

-

Wash the cartridge first with 2 mL of water, and then with 1 mL of 25% (v/v) methanol in water.

-

Elute the analytes using 2 mL of methanol that contains 5% concentrated aqueous ammonium hydroxide (v/v).[12]

-

Before evaporating the eluate, add 100 μL of 1% concentrated aqueous hydrochloric acid in methanol (v/v).[12]

-

-

LC-MS/MS Analysis:

-

Dissolve the dried extract in an appropriate mobile phase.

-

Separate the components chromatographically using a C8 or C18 reversed-phase column.[13]

-

Analyze with a tandem mass spectrometer equipped with electrospray ionization (ESI) in positive ion mode.[12]

-

Monitor the fragmentation of the protonated molecular ion (m/z 339) into the protonated aglycone ion (m/z 163).[11]

-

Caption: Direct quantification workflow for Nicotine-N-beta-glucuronide.

Indirect Quantification via Enzymatic Hydrolysis

This method relies on the enzymatic cleavage of the glucuronide bond to release free nicotine, which is then measured. The concentration of the glucuronide is determined by subtracting the amount of free nicotine present before hydrolysis from the total nicotine concentration measured after the enzymatic reaction.[10][11]

-

Enzymatic Hydrolysis:

-

Sample Preparation:

-

Following incubation, add an internal standard, such as deuterated nicotine.

-

Use acetone to precipitate both proteins and the enzyme.[14]

-

Centrifuge the mixture and then evaporate the supernatant.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried residue.

-

Perform the analysis using the LC-MS/MS method as outlined for direct quantification, but set the instrument to monitor the transition specific to nicotine.

-

Rationale for Experimental Choices:

-

Enzymatic Hydrolysis: The use of β-glucuronidase is highly specific for breaking the β-glucuronide bond, which ensures that nicotine is accurately released from its conjugate form.[10][11] The reaction is conducted at pH 5.1 and a temperature of 37°C to provide the optimal environment for the enzyme's activity.[10][14]

-

Acetone Precipitation: This step is essential for removing the β-glucuronidase enzyme and other substances from the matrix that could interfere with the LC-MS/MS analysis. This results in a cleaner sample and more accurate quantification.[14]

Safety and Toxicity

There is limited specific toxicological data available for Nicotine-N-beta-glucuronide hydrate. It is widely regarded as a detoxification product of nicotine, exhibiting less pharmacological activity than its parent compound.[3] The glucuronidation process increases nicotine's polarity, which enhances its excretion through the kidneys and diminishes its ability to penetrate biological membranes, thereby reducing its toxicity.

It is important to note, however, that the toxicological evaluation of nicotine metabolites is a field of ongoing research. Although glucuronidation is a detoxification mechanism, the cumulative health impacts of long-term exposure to a combination of nicotine and its various metabolites are not yet fully understood. The main toxicological risks are still associated with the parent compound, nicotine, which is known to be acutely toxic and can lead to a variety of negative health outcomes.[16]

Synthesis and Structural Confirmation

The synthesis of Nicotine-N-beta-glucuronide, especially its deuterated version for use as an internal standard, is a crucial component of its analytical detection.

Chemical Synthesis

A frequently used method for synthesis involves reacting [methyl-d3]nicotine with methyl-2,3,4-tri-O-acetyl-1-bromodeoxy-alpha-D-glucopyranouronate. This is followed by a deprotection step using a base, such as 1 M aqueous NaOH.[11] The resulting product is then purified through methods like preparative thin-layer chromatography (TLC).[11]

Spectroscopic Characterization

-

Mass Spectrometry: In thermospray mass spectrometry, Nicotine-N-beta-glucuronide is identified by its protonated molecular ion at an m/z of 339 and a protonated aglycone (nicotine) ion at an m/z of 163.[11]

-

NMR Spectroscopy: 1H NMR spectroscopy is employed to verify the molecule's structure, including confirming that the glucuronidation has occurred at the pyridyl nitrogen.

References

-

Crooks, P. A., & Dwoskin, L. P. (1997). Evidence for the biosynthesis of A glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes. Drug Metabolism and Disposition, 25(1), 49-55. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-34. [Link]

-

National Center for Biotechnology Information. UGT2B10 UDP glucuronosyltransferase family 2 member B10 [ (human)]. Gene - NCBI. Accessed February 13, 2024. [Link]

-

Chen, G., Blevins-Primeau, A. S., Dellinger, R. W., Muscat, J. E., & Lazarus, P. (2007). Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism. Cancer Research, 67(19), 9024–9029. [Link]

-

Byrd, G. D., Chang, K. M., Greene, J. M., & deBethizy, J. D. (1992). Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples. Drug metabolism and drug interactions, 10(1-2), 65–82. [Link]

-

Al-Delaimy, W. K., Benowitz, N. L., & Jacob, P. (2007). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 858(1-2), 193–201. [Link]

-

von Weymarn, L. B., Retzlaff, C., & Murphy, S. E. (2018). A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 27(6), 717–724. [Link]

-

Health Canada. (2010). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Canada.ca. [Link]

-

Saito, Y., et al. (2016). Nicotine regulates the expression of UDP-glucuronosyltransferase (UGT) in humanized UGT1 mouse brain. Drug Metabolism and Pharmacokinetics, 31(5), 374-378. [Link]

-

McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids—anatabine and anabasine—in smokers' urine. PloS one, 9(7), e101816. [Link]

-

Sepehr, E., et al. (2021). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological Sciences, 185(1), 105-117. [Link]

-

ClinPGx. Nicotine Pathway, Pharmacokinetics. ClinPGx. Accessed February 13, 2024. [Link]

-

Scherer, G., et al. (2017). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. Journal of Chromatography B, 1047, 138-147. [Link]

-

Upadhyaya, S. P., et al. (2001). Preparation of pyridine-N-glucuronides of tobacco-specific nitrosamines. Chemical research in toxicology, 14(5), 555-562. [Link]

-

Bibra Toxicology Advice and Consulting. (n.d.). Hazard characterisation of several e-liquid ingredients. Bibra. [Link]

-

Marro, C., et al. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 10(10), 578. [Link]

-

Kyerematen, G. A., et al. (1988). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Journal of Chromatographic Science, 26(2), 72-76. [Link]

-

Øiestad, E. L., et al. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 10(12), 773. [Link]

-

Lawson, G. M., et al. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-527. [Link]

-

Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. [Link]

-

Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River. [Link]

-

El-Ghorab, A., et al. (2013). Spectroscopic investigations into the acid–base properties of nicotine at different temperatures. Analytical Methods, 5(1), 81-88. [Link]

-

U.S. Environmental Protection Agency. (2025). (-)-Nicotine - Related Substances. EPA. [Link]

-

Benowitz, N. L., & Henningfield, J. E. (2023). The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. Tobacco control, 32(3), 393–399. [Link]

-

Son, Y., & Lee, S. (2021). Determination of Nicotine Protonation State in E-Liquids by Low-Resolution Benchtop NMR Spectroscopy. ACS omega, 6(15), 10268–10275. [Link]

-

Committee on Toxicity. (2021). TOX-2022-22 Nicotine pouches updated.pdf. Food Standards Agency. [Link]

- Google Patents. (n.d.). CN110724126A - Purification method of nicotine and nicotine.

Sources

- 1. Nicotine N-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 2. Nicotine-N-β-glucuronide | CAS 153536-53-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. helda.helsinki.fi [helda.helsinki.fi]

- 7. UGT2B10 UDP glucuronosyltransferase family 2 member B10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of Nicotine-N-beta-glucuronide Hydrate

This guide provides a comprehensive overview of the synthesis of Nicotine-N-beta-glucuronide hydrate, a critical metabolite in the human pharmacology of nicotine. Designed for researchers, scientists, and drug development professionals, this document delves into both the biological and chemical pathways of synthesis, offering detailed protocols and the scientific rationale behind them. Our focus is on delivering actionable, technically accurate insights to support advanced research and development.

Introduction: The Significance of Nicotine-N-beta-glucuronide

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in the human body. One of the key pathways in its detoxification and elimination is glucuronidation, a Phase II metabolic reaction. This process results in the formation of (S)-nicotine-N-β-glucuronide, a more polar, water-soluble conjugate that is readily excreted in urine[1].

The synthesis of this metabolite is of paramount importance for several reasons:

-

Pharmacokinetic Studies: Understanding the rate and extent of its formation provides insight into nicotine clearance, half-life, and interindividual variability in metabolism[2].

-

Toxicology and Drug Development: The glucuronide itself can be studied for any potential biological activity. Furthermore, the enzymes responsible for its formation can be sites of drug-drug interactions.

-

Biomarker Analysis: Quantifying nicotine-N-β-glucuronide in biological samples serves as a reliable biomarker for nicotine exposure[3][4].

This guide will explore the two primary approaches for obtaining Nicotine-N-beta-glucuronide: harnessing the natural biosynthetic pathway in vitro and executing a total chemical synthesis de novo.

Biosynthesis Pathway: Enzymatic Glucuronidation

In humans, the conjugation of glucuronic acid to nicotine is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs)[1]. This reaction primarily occurs in the liver[1][2].

2.1. The Core Reaction & Key Enzymology

The biosynthetic pathway involves the transfer of a glucuronic acid moiety from the activated donor substrate, uridine diphosphate-glucuronic acid (UDPGA), to the pyridine nitrogen of the nicotine molecule.

Nicotine + UDP-glucuronic acid → (S)-Nicotine-N-β-glucuronide + UDP

The primary enzyme responsible for this transformation in humans is UGT2B10 [5]. While other UGTs like UGT1A4 may show some activity, UGT2B10 is considered the major hepatic enzyme for nicotine N-glucuronidation, exhibiting high affinity for the substrate[5][6]. Genetic polymorphisms in the UGT2B10 gene can lead to significant variations in the rate of nicotine glucuronidation among individuals, affecting nicotine metabolism and clearance[5][7].

2.2. Visualization of the Biosynthetic Pathway

The following diagram illustrates the enzymatic conversion of nicotine to its glucuronide conjugate.

Caption: Enzymatic conjugation of nicotine catalyzed by UGT2B10.

2.3. Experimental Protocol: In Vitro Synthesis Using Human Liver Microsomes

This protocol describes a common method for biosynthesizing nicotine-N-β-glucuronide for analytical and kinetic studies. The use of human liver microsomes (HLMs) provides a rich source of UGT enzymes in their native membrane environment[2][8][9].

Objective: To generate and quantify Nicotine-N-β-glucuronide in vitro.

Materials:

-

Human Liver Microsomes (HLMs)

-

(S)-Nicotine

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium Chloride (MgCl₂)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent to stop the reaction

-

NADPH (optional, to assess concurrent Phase I metabolism)[9]

Methodology:

-

Microsome Preparation: Thaw cryopreserved HLMs rapidly in a 37°C water bath and immediately place them on ice. Dilute the microsomes to the desired final concentration (e.g., 0.25-0.5 mg/mL) with ice-cold phosphate buffer[9][10].

-

Activation of UGTs (Causality Explanation): To ensure optimal UGT activity, the microsomal membrane's latency must be overcome. This is achieved by adding a pore-forming agent like Alamethicin. This allows the cofactor, UDPGA, efficient access to the enzyme's active site within the microsomal lumen[9]. Add Alamethicin to the diluted microsome suspension to a final concentration of ~25 µg/mg of microsomal protein and incubate on ice for 15 minutes.

-

Reaction Mixture Assembly: In a microcentrifuge tube, assemble the following components on ice. The volumes can be scaled as needed.

| Component | Stock Conc. | Final Conc. | Example Volume (for 200 µL total) |

| Phosphate Buffer (pH 7.4) | 100 mM | 100 mM | Varies |

| MgCl₂ | 100 mM | 1-10 mM | 2-20 µL |

| HLM + Alamethicin | 10 mg/mL | 0.5 mg/mL | 10 µL |

| (S)-Nicotine | 10 mM | 50 µM - 5 mM | Varies |

| UDPGA | 50 mM | 2.5 mM | 10 µL |

-

Initiation and Incubation: Pre-incubate the mixture (all components except UDPGA) at 37°C for 5 minutes to allow temperature equilibration. Initiate the reaction by adding UDPGA[11].

-

Incubation: Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation[10].

-

Termination: Stop the reaction by adding an equal or double volume of ice-cold organic solvent, such as acetonitrile[9][12]. This precipitates the proteins and halts all enzymatic activity.

-

Sample Processing: Vortex the terminated reaction mixture vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8][13].

Chemical Synthesis Pathway: The Koenigs-Knorr Approach

For producing larger quantities of Nicotine-N-beta-glucuronide hydrate as a reference standard, total chemical synthesis is the preferred method. The most established route is a variation of the Koenigs-Knorr reaction , which involves the glycosylation of an aglycone (nicotine) with a glycosyl halide donor[14][15].

3.1. The Core Reaction & Strategy

The synthesis is a multi-step process that requires careful control of protecting groups to ensure the correct stereochemistry and regioselectivity.

-

Preparation of the Glycosyl Donor: Glucuronic acid is converted into a protected glycosyl halide, typically a bromide. The hydroxyl groups and the carboxylic acid of the sugar are protected to prevent side reactions. A common donor is methyl-2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate [3].

-

Glycosylation: The protected glycosyl bromide is reacted with nicotine. This reaction is promoted by a heavy metal salt, such as silver carbonate or cadmium carbonate, which acts as a halide scavenger and activates the donor[14][16][17].

-

Deprotection: The protecting groups (acetyl and methyl ester) are removed from the sugar moiety, typically under basic conditions (e.g., with NaOH), to yield the final product[3].

3.2. Visualization of the Chemical Synthesis Workflow

This diagram outlines the key stages of the chemical synthesis.

Caption: Key stages in the chemical synthesis of nicotine glucuronide.

3.3. Experimental Protocol: Chemical Synthesis

This protocol is a generalized procedure based on published methods for N-glucuronidation[3].

Objective: To synthesize Nicotine-N-β-glucuronide via the Koenigs-Knorr reaction.

Step 1: Glycosylation

-

Dissolve (S)-nicotine in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Add a silver salt promoter, such as silver carbonate (Ag₂CO₃). The promoter acts as an acid scavenger and facilitates the formation of the glycosidic bond[14].

-

In a separate flask, dissolve the protected glycosyl donor, methyl-2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate, in the same anhydrous solvent.

-

Slowly add the glycosyl donor solution to the nicotine/silver carbonate mixture under an inert atmosphere (e.g., argon or nitrogen) and protect from light.

-

Stir the reaction at room temperature for several hours to days, monitoring the progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Isolation of Protected Intermediate

-

Once the reaction is complete, filter the mixture through celite to remove the silver salts.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue (the protected nicotine glucuronide) using column chromatography on silica gel.

Step 3: Deprotection

-

Dissolve the purified, protected intermediate in a solvent mixture, typically methanol/water.

-

Cool the solution in an ice bath.

-

Add an aqueous solution of a base, such as 1 M Sodium Hydroxide (NaOH), dropwise[3].

-

Stir the reaction at room temperature and monitor by TLC until all protecting groups are removed.

-

Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl or an acidic resin).

Step 4: Final Purification

-

Concentrate the neutralized solution under reduced pressure.

-

Purify the final product, Nicotine-N-β-glucuronide, using preparative HPLC or preparative TLC to yield the compound as a hydrate[3].

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to confirm the identity and purity of the final product.

4.1. Purification Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the primary tool for both purification (preparative HPLC) and analysis (analytical HPLC). Ion-pair chromatography with a C18 column is often used to achieve good separation of the polar glucuronide conjugate from nicotine and other reactants[8].

-

Solid Phase Extraction (SPE): SPE can be used for sample clean-up, particularly for isolating the metabolite from complex biological matrices like urine or microsomal incubations prior to analysis[3][13].

4.2. Characterization Methods

The identity of the synthesized Nicotine-N-β-glucuronide must be unequivocally confirmed using a combination of spectroscopic techniques.

| Technique | Purpose | Expected Result |

| LC-MS/MS | Identity Confirmation & Quantification | The mass spectrum should show the correct protonated molecular ion (m/z 339) and characteristic fragment ions, such as the protonated aglycone (nicotine, m/z 163)[3]. |

| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectra will confirm the covalent linkage between the glucuronic acid moiety and the nicotine pyridine nitrogen, as well as the β-anomeric configuration. |

| Enzymatic Hydrolysis | Confirmation of Conjugate | Treatment with β-glucuronidase should hydrolyze the conjugate, releasing free nicotine which can then be quantified. This confirms the presence of the β-glucuronide linkage[4][18]. |

Summary and Outlook

The synthesis of Nicotine-N-beta-glucuronide hydrate can be successfully achieved through both biosynthetic and chemical methods.

-

Biosynthesis using liver microsomes is ideal for metabolic and pharmacokinetic studies, providing a biologically relevant system to investigate enzyme kinetics and metabolic profiles.

-

Chemical synthesis via the Koenigs-Knorr reaction is the method of choice for producing the large quantities of pure analytical standard required for quantitative bioanalysis and reference purposes.

Future research may focus on developing more efficient and stereoselective chemical synthesis routes and further exploring the roles of specific UGT enzyme polymorphisms in nicotine dependence and smoking-related diseases. The availability of robust synthetic pathways is fundamental to advancing our understanding of nicotine pharmacology and toxicology.

References

-

Nakajima, M., Yamamoto, T., & Yokoi, T. (2002). High-performance liquid chromatographic assay for N-glucuronidation of nicotine and cotinine in human liver microsomes. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(2), 265-272. [Link]

-

Crooks, P. A., & Damani, L. A. (1986). Evidence for the biosynthesis of a glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes. Xenobiotica, 16(8), 749-756. [Link]

-

Belvedere, S., et al. (2021). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 26(11), 3362. [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

-

ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-34. [Link]

-

McManus, M. E., et al. (2000). Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples. Drug Metabolism and Disposition, 28(4), 437-442. [Link]

-

Rao, P. N., Purdy, R. H., & Williams, M. C. (1978). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 43(11), 2241-2243. [Link]

-

Phenomenex. (2020). Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS (TN-1161). [Link]

-

Tebubio. (2015). O-Glucuronide synthesis made easy. [Link]

-

Grolla, A. A., et al. (2002). Formation of cotinine glucuronide in liver microsomes and lack of catalysis by 10 examined UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 30(9), 991-997. [Link]

-

Goniewicz, M. L., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International Journal of Molecular Sciences, 25(15), 8343. [Link]

-

Le, C. H., et al. (2023). Nicotine biosynthesis completed by cryptic activating glucosylation. bioRxiv. [Link]

-

Becchi, M., et al. (2014). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Journal of Analytical Toxicology, 38(7), 415-422. [Link]

-

Chen, G., et al. (2010). Glucuronidation Genotypes and Nicotine Metabolic Phenotypes: Importance of Functional UGT2B10 and UGT2B17 Polymorphisms. Cancer Research, 70(19), 7543-7552. [Link]

-

Chen, G., et al. (2007). Glucuronidation of nicotine and cotinine by UGT2B10: loss of function by the UGT2B10 Codon 67 (Asp>Tyr) polymorphism. Pharmacogenetics and Genomics, 17(10), 803-812. [Link]

-

Evotec. (2024). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. [Link]

-

CDC Stacks. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. [Link]

-

Nakajima, M., & Yokoi, T. (2005). Interindividual Variability in Nicotine Metabolism: C-Oxidation and Glucuronidation. Drug Metabolism and Pharmacokinetics, 20(4), 227-235. [Link]

-

Grolla, A. A., et al. (2002). Microsomal N-glucuronidation of nicotine and cotinine: human hepatic interindividual, human intertissue, and interspecies hepatic variation. Drug Metabolism and Disposition, 30(12), 1478-1484. [Link]

-

Kim, Y. S., et al. (2014). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Iranian Journal of Pharmaceutical Research, 13(3), 963-970. [Link]

-

University of Angers. (n.d.). Total enantioselective synthesis of (S)-Nicotine. [Link]

-

Auctores Publishing. (2021). Study of Properties and Applications Nicotine Alkaloids. [Link]

-

ClinPGx. (n.d.). Nicotine Pathway, Pharmacokinetics. [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal N-glucuronidation of nicotine and cotinine: human hepatic interindividual, human intertissue, and interspecies hepatic variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Glucuronidation of nicotine and cotinine by UGT2B10: loss of function by the UGT2B10 Codon 67 (Asp>Tyr) polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. High-performance liquid chromatographic assay for N-glucuronidation of nicotine and cotinine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. evotec.com [evotec.com]

- 12. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique [mdpi.com]

- 13. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]

- 14. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tebubio.com [tebubio.com]

- 18. Evidence for the biosynthesis of A glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Nicotine-N-β-Glucuronide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacokinetic profile of nicotine-N-β-glucuronide, a significant, albeit secondary, metabolite of nicotine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its formation, distribution, metabolism, and excretion (ADME), alongside validated methodologies for its quantification. We will delve into the enzymatic pathways governing its synthesis, its clinical relevance, and the analytical strategies essential for its accurate measurement in biological matrices.

Introduction: The Significance of Nicotine Glucuronidation

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, with approximately 70-80% being converted to cotinine by CYP2A6.[1][2] While the cotinine pathway is dominant, direct conjugation of nicotine with glucuronic acid, a phase II metabolic reaction, represents a crucial route of elimination. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of (S)-nicotine-N-β-glucuronide, a water-soluble conjugate that is readily excreted in urine.[1] Although accounting for a smaller fraction of overall nicotine metabolism (approximately 3-5% of a nicotine dose), the glucuronidation pathway's importance is magnified in individuals with compromised CYP2A6 activity, where it can become a more substantial clearance mechanism.[1][3] Understanding the pharmacokinetics of nicotine-N-β-glucuronide is therefore critical for a comprehensive assessment of nicotine disposition, individual variability in smoking behavior, and the development of nicotine replacement therapies.

Metabolic Pathway and Enzymology

The formation of nicotine-N-β-glucuronide occurs primarily in the liver and is catalyzed by specific UGT enzymes.[1][4] This section details the key enzymatic players and the biochemical transformation involved.

The Role of UGT2B10

Research has identified UGT2B10 as the primary enzyme responsible for nicotine N-glucuronidation in human liver microsomes.[5][6] In vitro studies have demonstrated that UGT2B10 exhibits high affinity and catalytic efficiency for nicotine, with a Michaelis-Menten constant (Km) value for nicotine (0.29 mM) that is comparable to that observed in human liver microsomes (0.33 mM).[5] This contrasts with other UGT isoforms, such as UGT1A4, which show a significantly lower affinity for nicotine (Km of 2.4 mM).[5] The exclusive expression of UGT2B10 mRNA in the liver further supports its central role in the systemic clearance of nicotine via glucuronidation.[5]

Genetic Polymorphisms and Their Impact

Genetic variations within the UGT2B10 gene can significantly influence the rate of nicotine glucuronidation, leading to inter-individual differences in nicotine metabolism and smoking behavior.[3][7] For instance, the Asp67Tyr (rs61750900) missense mutation and a splice variant (rs116294140) in UGT2B10 have been shown to reduce glucuronidation activity.[7] Individuals carrying these variant alleles exhibit lower urinary ratios of nicotine- and cotinine-glucuronide to their respective parent compounds, which can lead to increased levels of C-oxidation.[3][7]

Figure 1: Simplified metabolic pathway of nicotine, highlighting the major oxidative route to cotinine and the minor glucuronidation pathway.

Pharmacokinetic Parameters

The pharmacokinetic profile of nicotine-N-β-glucuronide is characterized by its formation, distribution, and subsequent elimination. While specific pharmacokinetic parameters for the glucuronide itself are not as extensively documented as for nicotine and cotinine, its contribution to overall nicotine clearance is recognized.

| Parameter | Value/Description | Source(s) |

| Formation Rate | Varies based on UGT2B10 genotype. Individuals with wild-type UGT2B10 exhibit higher formation rates. | [3][7] |

| Urinary Excretion | Accounts for approximately 3-5% of an administered nicotine dose in individuals with normal CYP2A6 activity. This percentage can be significantly higher in poor metabolizers of nicotine via the CYP2A6 pathway. | [1][8] |

| Half-life | The elimination half-life of nicotine is approximately 1-2 hours, while cotinine's is much longer at 16-19 hours. The half-life of nicotine-N-β-glucuronide is expected to be relatively short due to its high water solubility and efficient renal clearance. | [2] |

| Clinical Significance | Serves as a biomarker for assessing the activity of the UGT2B10 pathway and can influence individual smoking behavior and dependence. | [3][7] |

Analytical Methodologies for Quantification

Accurate quantification of nicotine-N-β-glucuronide in biological matrices such as urine and plasma is essential for pharmacokinetic studies and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[9][10]

Experimental Protocol: Quantification of Nicotine-N-β-glucuronide in Urine by LC-MS/MS

This protocol outlines a typical workflow for the analysis of "total" nicotine-N-β-glucuronide, which involves an enzymatic hydrolysis step to cleave the glucuronide moiety, followed by quantification of the released nicotine.

4.1.1. Materials and Reagents

-

Urine samples

-

Internal Standard (e.g., nicotine-d3-N-glucuronide or nicotine-d4)[13]

-

Phosphate buffer (pH 6.8)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

4.1.2. Sample Preparation

-

Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of internal standard solution and 500 µL of phosphate buffer containing β-glucuronidase. Incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.[11]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte (nicotine) with a stronger, basic organic solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

4.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 or a biphenyl reversed-phase column for separation. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[9][14]

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for nicotine and its internal standard in multiple reaction monitoring (MRM) mode.[9]

Figure 2: Experimental workflow for the quantification of nicotine-N-β-glucuronide in urine using LC-MS/MS.

4.1.4. Rationale for Experimental Choices

-

Solid-Phase Extraction: SPE is crucial for removing matrix components from urine that can cause ion suppression or enhancement in the mass spectrometer, thereby improving the accuracy and precision of the assay.

-

Isotope-Dilution Mass Spectrometry: The use of a stable isotope-labeled internal standard is critical for correcting for any analyte loss during sample preparation and for variations in instrument response, ensuring the highest level of accuracy.

Synthesis of Nicotine-N-β-glucuronide Hydrate Standard

The availability of a well-characterized reference standard is paramount for the accurate quantification of nicotine-N-β-glucuronide. The synthesis of its hydrate form typically involves the reaction of nicotine with a protected glucuronic acid derivative, followed by deprotection.[13]

5.1. General Synthetic Scheme

-

Reaction of Nicotine with a Glucuronyl Donor: (S)-Nicotine is reacted with an activated and protected glucuronic acid derivative, such as methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate, in an appropriate solvent.

-

Deprotection: The protecting groups (e.g., acetyl groups) on the glucuronic acid moiety are removed, typically by hydrolysis under basic conditions (e.g., with aqueous sodium hydroxide).[13]

-

Purification: The final product, nicotine-N-β-glucuronide, is purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13]

The synthesized standard must be thoroughly characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Conclusion and Future Directions

The glucuronidation of nicotine to nicotine-N-β-glucuronide, primarily mediated by UGT2B10, is a significant pathway in the overall disposition of nicotine. Its pharmacokinetic profile is influenced by genetic factors, highlighting the importance of personalized medicine approaches in smoking cessation therapies. Future research should focus on further elucidating the clinical implications of altered nicotine glucuronidation, including its impact on nicotine dependence, withdrawal symptoms, and the efficacy of nicotine replacement therapies. The development of more accessible and direct analytical methods for the quantification of the intact glucuronide will also be crucial for advancing our understanding in this field.

References

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. National Center for Biotechnology Information. Retrieved from [Link]

-

Recovered. (2024, November 27). How Long Does Nicotine Stay in Your System?. Recovered. Retrieved from [Link]

-

WhyQuit. (n.d.). CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. WhyQuit. Retrieved from [Link]

-

Siwinska, D., & Mroczkowska, S. (2013). [Absorption, metabolism and excretion of nicotine in humans]. PubMed. Retrieved from [Link]

-

Ghosheh, O., & Hawes, E. M. (1999). Evidence for the biosynthesis of A glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes. PubMed. Retrieved from [Link]

-

Joanna, S., & Małgorzata, W. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. Retrieved from [Link]

-

Kaivosaari, S., Toivonen, P., Finel, M., & Aitio, O. (2007). Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10. PubMed. Retrieved from [Link]

-

Gallagher, C. J., Muscat, J. E., & Lazarus, P. (2014). UGT1A and UGT2B genetic variation alters nicotine and nitrosamine glucuronidation in European and African American smokers. PMC. Retrieved from [Link]

-

McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., & Wang, L. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. CDC Stacks. Retrieved from [Link]

-

Florek, E., & Piekoszewski, W. (2007). [Development of analytical method for determination nicotine metabolites in urine]. PubMed. Retrieved from [Link]

-

Cok, I., & Senses, K. M. (2015). Smoking and nicotine alter UGT1A expression. Bilkent BUIR. Retrieved from [Link]

-

Unknown. (n.d.). 31. Unknown Source. Retrieved from [Link]

-

Chen, G., Blevins-Primeau, A. S., Dellinger, R. W., Muscat, J. E., & Lazarus, P. (2007). Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism. AACR Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified schematic of nicotine and NNK metabolism to glucuronide conjugates.. ResearchGate. Retrieved from [Link]

-

Park, S. L., Murphy, S. E., Wilkens, L. R., Stram, D. O., He, J., & Le Marchand, L. (2014). Nicotine N-glucuronidation relative to N-oxidation and C-oxidation and UGT2B10 genotype in five ethnic/racial groups. Oxford Academic. Retrieved from [Link]

-

Fujiwara, R., Nakajima, M., & Yokoi, T. (2012). Nicotine regulates the expression of UDP-glucuronosyltransferase (UGT) in humanized UGT1 mouse brain. PMC. Retrieved from [Link]

-

Lazarus, P., Sun, D., & Blevins-Primeau, A. S. (2011). Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms. PMC. Retrieved from [Link]

-

Restek. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. Retrieved from [Link]

-

Shang, F., Niu, L., & Jing, X. (2019). Characterization of UDP-Glucuronosyltransferases and the Potential Contribution to Nicotine Tolerance in Myzus persicae. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). LC–MRM/MS analysis of d 3 -nicotine- N -glucuronide, d 3 -cotinine. ResearchGate. Retrieved from [Link]

-

Byrd, G. D., Chang, K. M., & Uhrig, M. S. (1992). Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples. PubMed. Retrieved from [Link]

-

ClinPGx. (n.d.). Nicotine Pathway, Pharmacokinetics. ClinPGx. Retrieved from [Link]

-

Swan, G. E., Benowitz, N. L., Lessov-Schlaggar, C. N., Tyndale, R. F., & Lerman, C. (2010). Genetic Influences on Individual Differences in Nicotine Glucuronidation. PMC. Retrieved from [Link]

-

Al Koudsi, N., & Tyndale, R. F. (2011). Effect of race and glucuronidation rates on the relationship between nicotine metabolite ratio. PMC. Retrieved from [Link]

-

Li, Y., He, T., & Zhang, J. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Oxford Academic. Retrieved from [Link]

-

Murphy, S. E., Park, S. S., Thompson, E. F., & Hatsukami, D. K. (2010). UGT2B10 Genotype Influences Nicotine Glucuronidation, Oxidation, and Consumption. AACR Journals. Retrieved from [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. recovered.org [recovered.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. [Absorption, metabolism and excretion of nicotine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. ClinPGx [clinpgx.org]

- 9. mdpi.com [mdpi.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Effect of race and glucuronidation rates on the relationship between nicotine metabolite ratio and nicotine clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

An In-Depth Technical Guide to the Metabolic Fate of (S)-Nicotine-N-β-glucuronide

Executive Summary

(S)-Nicotine-N-β-glucuronide is a direct conjugate of nicotine, formed through a Phase II metabolic reaction. While quantitatively a minor pathway, accounting for approximately 3-5% of a nicotine dose, its formation and subsequent fate are critical for a complete understanding of nicotine disposition, pharmacokinetics, and for its use as a specific biomarker of nicotine exposure.[1] This guide provides a detailed examination of the enzymatic formation of nicotine-N-glucuronide, its physiological disposition, the analytical methodologies required for its accurate quantification, and its significance in toxicology and drug development research. The narrative emphasizes the central role of the UGT2B10 enzyme, the stability of the conjugate, and the technical considerations for its measurement in biological matrices.

Part 1: Introduction to Nicotine Metabolism

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism, with over 90% of a systemic dose being accounted for as various metabolites in urine.[1][2] The metabolic landscape is dominated by Phase I oxidative pathways, primarily mediated by the cytochrome P450 system. The C-oxidation pathway, leading to the formation of cotinine via the nicotine-Δ1′(5′)-iminium ion, is quantitatively the most significant, accounting for 70-80% of nicotine clearance.[1][3][4] This reaction is catalyzed predominantly by the hepatic enzyme CYP2A6.[4][5]

Following, or in parallel with, Phase I oxidation, nicotine and its metabolites undergo Phase II conjugation reactions. Glucuronidation, the covalent addition of a glucuronic acid moiety, is a key Phase II pathway that increases the water solubility of xenobiotics, facilitating their renal excretion. For nicotine, direct conjugation at the pyridine nitrogen results in the formation of a quaternary ammonium glucuronide, (S)-nicotine-N-β-glucuronide. This direct conjugation represents a distinct and important route of elimination.

Part 2: Enzymatic Formation of Nicotine-N-glucuronide

The biotransformation of nicotine to its N-glucuronide conjugate is a specific enzymatic process catalyzed by the Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes.

The Primary Catalyst: UGT2B10

Field-leading research has unequivocally identified UGT2B10 as the principal enzyme responsible for nicotine N-glucuronidation in humans.[5][6] In vitro studies using human liver microsomes and recombinant UGT enzymes have demonstrated that UGT2B10 exhibits the highest catalytic efficiency for this reaction.[6] The Michaelis-Menten constant (Km) of recombinant UGT2B10 for nicotine is approximately 0.29 mM, a value closely matching that observed in pooled human liver microsomes (0.33 mM), which strongly supports its primary role in a physiological context.[6] While other isoforms like UGT1A4 can catalyze the reaction, their affinity for nicotine is significantly lower (Km ≈ 2.4 mM), positioning them as minor contributors at typical physiological concentrations.[6][7] UGT2B10 is also the primary enzyme for the N-glucuronidation of cotinine.[8]

Tissue Specificity and Genetic Influence

UGT2B10 expression is highly localized to the liver, with minimal to no activity detected in extrahepatic tissues such as the kidney or intestine.[6] This hepatic specificity dictates that the formation of nicotine-N-glucuronide is almost exclusively a liver-driven process.

Significant interindividual and inter-ethnic variability in nicotine glucuronidation rates has been observed.[9] This variation is largely attributable to genetic polymorphisms in the UGT2B10 gene.[10][11] For instance, the UGT2B102 variant (Asp67Tyr) results in a dramatic reduction in enzymatic activity, leading to significantly lower formation of nicotine- and cotinine-N-glucuronide.[8][10] Consequently, individuals carrying this polymorphism exhibit a different nicotine metabolite profile, which can influence nicotine clearance and smoking behaviors.[10][12]

Part 3: Pharmacokinetics and Physiological Disposition

Once formed in the liver, nicotine-N-glucuronide enters systemic circulation before being eliminated.

Quantitative Profile of Nicotine Metabolites

The following table summarizes the typical distribution of nicotine and its major metabolites recovered in the urine of smokers, providing a quantitative context for the N-glucuronidation pathway.

| Metabolite | Percentage of Total Nicotine Dose in Urine | Primary Enzyme(s) Involved |

| Unchanged Nicotine | 10 - 15% | - |

| Cotinine | 10 - 15% | CYP2A6, AOX1 |

| trans-3'-Hydroxycotinine | 33 - 40% | CYP2A6 |

| Nicotine-N-β-glucuronide | 3 - 5% | UGT2B10 |

| Cotinine-N-glucuronide | 12 - 17% | UGT2B10 |

| trans-3'-Hydroxycotinine-O-glucuronide | 7 - 9% | UGT2B7, UGT1A9 |

| Nicotine-N'-oxide | 4 - 7% | FMO3 |

| (Data synthesized from multiple sources[1]) |

The Fate of the Conjugate: Stability and Hydrolysis

The chemical nature of the quaternary N-glucuronide bond influences its stability. It is notably resistant to acid hydrolysis but can be cleaved under alkaline conditions or, more importantly, by the enzyme β-glucuronidase.[13]

A critical aspect of the metabolic fate of many glucuronide conjugates is the potential for in vivo hydrolysis by β-glucuronidases produced by intestinal microflora.[14] This enzymatic cleavage can release the parent compound (nicotine), which can then be reabsorbed into circulation. This process, known as enterohepatic recycling, can effectively increase the half-life and systemic exposure of the parent drug. While the specific contribution of this recycling pathway to overall nicotine pharmacokinetics has not been exhaustively quantified, it remains a plausible and important consideration in the ultimate fate of the N-glucuronide metabolite.

Part 4: Analytical Methodologies for Quantification

The accurate quantification of nicotine-N-glucuronide in biological matrices like urine is essential for pharmacokinetic studies and biomarker assessment. Two primary approaches exist: indirect and direct measurement.

Indirect Method: Enzymatic Hydrolysis

This traditional method quantifies the conjugate by measuring the amount of nicotine released after enzymatic treatment.

-

Sample Preparation: Aliquot 100 µL of urine into a microcentrifuge tube. Add 50 µL of a stable isotope-labeled internal standard solution (e.g., nicotine-d4).

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution (from E. coli or H. pomatia) prepared in a suitable buffer (e.g., phosphate or acetate buffer, pH 6.8-7.0).

-

Incubation: Vortex the mixture and incubate at 37°C for 2-4 hours, or overnight, to ensure complete hydrolysis.[15] A parallel "control" sample without the enzyme should be run to measure baseline free nicotine.

-

Alkalinization & Extraction: Stop the reaction by adding 50 µL of 1 M NaOH. Perform a liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., dichloromethane or ethyl acetate), vortexing, and centrifuging to separate the phases.

-

Analysis: Transfer the organic layer to a new vial, evaporate to dryness under nitrogen, and reconstitute in mobile phase for LC-MS/MS analysis of total nicotine.

-

Calculation: The concentration of nicotine-N-glucuronide is calculated by subtracting the nicotine concentration in the control sample from the total nicotine concentration in the hydrolyzed sample.

Causality: The choice of β-glucuronidase from a bacterial source (like E. coli) is often preferred for N-glucuronides as it can be more effective than mammalian-derived enzymes for certain substrates.[14] The incubation step is a critical parameter that must be optimized and validated to ensure the reaction proceeds to completion, preventing underestimation of the conjugate.

Direct Method: LC-MS/MS (Gold Standard)

Direct measurement of the intact glucuronide molecule is the preferred method due to its superior specificity and avoidance of complications associated with enzymatic reactions.[16][17]

-

Sample Preparation: A simple "dilute-and-shoot" approach is often sufficient for urine. Dilute 50 µL of urine with 450 µL of initial mobile phase containing the stable isotope-labeled internal standard (e.g., nicotine-N-glucuronide-d3).[17] For plasma, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.[17]

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B, and re-equilibrate. The short run time (e.g., 3-5 minutes) is a key advantage.[16]

-

Rationale: The gradient elution is necessary to separate the polar glucuronide from less polar metabolites and endogenous matrix components. Formic acid is added to promote protonation of the analyte for positive ion mass spectrometry.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nicotine-N-glucuronide: Q1: 339.2 m/z → Q3: 163.1 m/z (Protonated molecular ion → protonated nicotine aglycone).[17]

-

Internal Standard (d3): Q1: 342.2 m/z → Q3: 166.1 m/z.

-

-

Self-Validation: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a self-validating system. It corrects for any variability in sample preparation, injection volume, and ion suppression, ensuring the highest level of accuracy and precision.

-

Part 5: Significance in Research and Development

-

Robust Biomarker of Exposure: As a direct metabolite, nicotine-N-glucuronide is a highly specific biomarker of nicotine exposure. Its quantification, as part of a comprehensive metabolite panel, provides a more accurate measure of total nicotine dose than cotinine alone, especially in individuals with altered UGT2B10 activity.[2]

-

Metabolic Phenotyping: The ratio of urinary nicotine-N-glucuronide to free nicotine can serve as an in vivo probe for UGT2B10 activity.[11] This is valuable for pharmacogenetic studies investigating the role of UGT2B10 in the metabolism of other drugs and xenobiotics.

-

Understanding Drug-Drug Interactions: Co-administered drugs that are substrates or inhibitors of UGT2B10 could potentially alter nicotine clearance by competing for the enzyme, highlighting the need to consider this pathway in clinical pharmacology.

Part 6: Conclusion

The metabolic fate of nicotine-N-β-glucuronide, from its specific formation by UGT2B10 in the liver to its excretion in urine, represents a small but significant component of nicotine disposition. While it is primarily a pathway for detoxification and elimination, the potential for in vivo hydrolysis and subsequent nicotine recycling warrants further investigation. For researchers in toxicology, pharmacology, and drug development, the ability to accurately quantify this stable conjugate via direct LC-MS/MS methods is paramount. A comprehensive understanding of this metabolic route is indispensable for precise exposure assessment, for elucidating interindividual differences in drug metabolism, and for building complete pharmacokinetic models of nicotine.

References

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Pharmacological Reviews, 57(1), 79–115. [Link]

-

PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Nakajima, M., & Yokoi, T. (2005). The role of CYP2A6 in the metabolism of drugs and carcinogens. Drug Metabolism and Pharmacokinetics, 20(4), 235-245. [Link]

-

Kaivosaari, S., Toivonen, P., Aitio, O., & Finel, M. (2007). Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10. Molecular Pharmacology, 72(3), 761-8. [Link]

-

Hecht, S. S. (2012). Biochemistry of nicotine metabolism and its significance to lung cancer. Journal of Addiction Research & Therapy, S5. [Link]

-

Perez-Paramo, Y. X., et al. (2017). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 26(7), 1076-1085. [Link]

-

Feng, S., et al. (2007). Respiratory retention of nicotine and urinary excretion of nicotine and its five major metabolites in adult male smokers. Journal of Pharmaceutical Sciences, 96(9), 2464-75. [Link]

-

Mayo Clinic Laboratories. (n.d.). Test Definition: NICOU. Mayo Clinic. [Link]

-

Brazier, Y. (2024). How long does nicotine stay in your system? Smoking and vaping. Medical News Today. [Link]

-

Florek, E., & Piekoszewski, W. (2013). [Absorption, metabolism and excretion of nicotine in humans]. Przeglad Lekarski, 70(11), 958-61. [Link]

-

Chen, G., et al. (2007). Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism. Cancer Research, 67(19), 9024-9. [Link]

-

Abu-Awwad, A., et al. (2016). Nicotine Exposure and Metabolizer Phenotypes from Analysis of Urinary Nicotine and its 15 Metabolites by LC–MS. Journal of Analytical Toxicology, 40(8), 624-634. [Link]

-

Crooks, P. A., & Li, M. (1995). Evidence for the biosynthesis of a glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes. Drug Metabolism and Disposition, 23(11), 1239-42. [Link]

-

Fujiwara, R., et al. (2016). Nicotine regulates the expression of UDP-glucuronosyltransferase (UGT) in humanized UGT1 mouse brain. Biochemical and Biophysical Research Communications, 478(1), 385-390. [Link]

-

McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine. PLoS ONE, 9(7), e101816. [Link]

-

National Center for Biotechnology Information. (2025). UGT2B10 UDP glucuronosyltransferase family 2 member B10 [ (human)]. NCBI Gene. [Link]

-

Seniuk, I.V., Kravchenko, V.M., & Benarafa, I.A. (2019). NICOTINE METABOLISM IN THE HUMAN BODY. Collection of scientific articles of the XXIV International scientific and practical conference. [Link]

-

Mroczek, T., et al. (2004). Simultaneous determination of nicotine and eight nicotine metabolites in urine of smokers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 803(2), 245-256. [Link]

-

Byrd, G. D., et al. (1994). Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 149-158. [Link]

-

Kuehl, G. E., & Murphy, S. E. (2002). N-glucuronidation of nicotine and cotinine in human: formation of cotinine glucuronide in liver microsomes and lack of catalysis by 10 examined UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 30(9), 1040-6. [Link]

-

Dellinger, R. W., et al. (2010). Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms. Carcinogenesis, 31(4), 642-9. [Link]

-

World Health Organization. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. International Journal of Environmental Research and Public Health, 18(4), 1793. [Link]

-

Nakajima, M., et al. (2001). Interindividual Variability in Nicotine Metabolism: C-Oxidation and Glucuronidation. Drug Metabolism Reviews, 33(3-4), 319-329. [Link]

-

Miyauchi, Y., et al. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 7, 393. [Link]

-

Benowitz, N. L., et al. (1999). Ethnic Differences in N-glucuronidation of Nicotine and Cotinine. The Journal of Pharmacology and Experimental Therapeutics, 291(3), 1196-1203. [Link]

-

Wassenaar, C. A., et al. (2015). Simplified schematic of nicotine and NNK metabolism to glucuronide conjugates. ResearchGate. [Link]

-

Byrd, G. D., et al. (1992). Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine. Chemical Research in Toxicology, 5(2), 241-5. [Link]

-

Health Canada. (2010). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Canada.ca. [Link]

-

St. Helen, G., et al. (2018). Cigarette consumption and biomarkers of nicotine exposure during pregnancy and postpartum. Drug and Alcohol Dependence, 192, 21-27. [Link]

-

Murphy, S. E., et al. (2013). Nicotine N-glucuronidation relative to N-oxidation and C-oxidation and UGT2B10 genotype in five ethnic/racial groups. Carcinogenesis, 34(4), 803-808. [Link]

-

Journal of Positive School Psychology. (2024). Pharmacokinetics of Nicotine Absorption from Vaping Devices. Journal of Positive School Psychology. [Link]

-

PharmGKB. (n.d.). Biochemical reaction from nicotine to nicotine glucuronide. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

National Cancer Institute. (1996). Biomarkers of Cigarette Smoking. Division of Cancer Control and Population Sciences. [Link]

-

Kumar, P., et al. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 10(3), 475-487. [Link]

-

Perez-Paramo, Y. X., et al. (2017). Impact of genetic variants in the nicotine metabolism pathway on nicotine metabolite levels in smokers. Cancer Epidemiology, Biomarkers & Prevention, 26(7), 1076-1085. [Link]

-

Hypha Discovery. (2020). N-glucuronidation: the human element. Hypha Discovery Blogs. [Link]

-

Hindawi. (2016). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. BioMed Research International. [Link]

-

MDPI. (2019). An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo. Molecules, 24(8), 1588. [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Respiratory retention of nicotine and urinary excretion of nicotine and its five major metabolites in adult male smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ethnic differences in N-glucuronidation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UGT2B10 UDP glucuronosyltransferase family 2 member B10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Nicotine N-glucuronidation relative to N-oxidation and C-oxidation and UGT2B10 genotype in five ethnic/racial groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence for the biosynthesis of A glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties of Nicotine-N-beta-glucuronide hydrate

Executive Summary

Nicotine-N-β-D-glucuronide (Nicotine-N-Gluc) is a Phase II metabolite of nicotine, formed primarily by the enzymatic action of UGT2B10 . Unlike the stable O-glucuronides formed from hydroxy-metabolites (e.g., 3-hydroxycotinine glucuronide), Nicotine-N-Gluc represents a unique class of N-quaternary glucuronides .

This compound serves as a critical biomarker for assessing UGT2B10 enzymatic activity and investigating genetic polymorphisms (e.g., UGT2B10 Asp67Tyr) that influence nicotine clearance and smoking behavior. However, its chemical instability (spontaneous hydrolysis) and zwitterionic nature present specific challenges in isolation, storage, and quantification.

Physicochemical Characterization

Chemical Identity & Structure

Nicotine-N-Gluc is an inner salt (zwitterion). The glucuronic acid moiety is attached to the pyridine nitrogen (N1) of the nicotine molecule, creating a permanently charged quaternary ammonium center. This positive charge is balanced by the carboxylate anion of the glucuronic acid at physiological pH.

| Property | Specification |

| IUPAC Name | 1-β-D-Glucopyranuronosyl-3-[(2S)-1-methyl-2-pyrrolidinyl]pyridinium inner salt |

| Common Name | Nicotine-N-β-D-glucuronide (hydrate) |

| CAS Number | 153536-53-9 |

| Molecular Formula | C₁₆H₂₂N₂O₆[1][2][3][4][5] · xH₂O (Hydrate form) |

| Molecular Weight | 338.36 g/mol (Anhydrous basis) |

| Stereochemistry | (S)-Nicotine backbone; β-D-glucuronide linkage |

| Appearance | Pale yellow solid; Hygroscopic |

| Solubility | Highly soluble in water, methanol; Poor in non-polar solvents (hexane, ether) |

The "N-Glucuronide" Instability Factor

Critical Insight: Unlike O-glucuronides, N-glucuronides involving a pyridine nitrogen are chemically labile. The C-N bond formed between the anomeric carbon of glucuronic acid and the pyridine nitrogen is susceptible to nucleophilic attack and thermal instability.

-

Spontaneous Hydrolysis: Nicotine-N-Gluc can hydrolyze back to nicotine and glucuronic acid in aqueous solution, a process accelerated by:

-

Acidic pH: While often used to stabilize other metabolites, low pH (<3) can catalyze hydrolysis of this specific N-conjugate over time.

-

Temperature: Significant degradation occurs at temperatures >37°C.

-

Matrix Effects: Urinary enzymes (unless inhibited) can rapidly deconjugate the molecule.

-

Handling Protocol: Standards must be stored at -20°C or lower in solid form. Aqueous stock solutions should be prepared fresh or stored at -80°C and kept at neutral to slightly acidic pH (pH 5-6) rather than highly acidic.

Biosynthesis & Metabolic Pathway[6][7]

The formation of Nicotine-N-Gluc is highly regioselective. While Nicotine contains two nitrogen atoms (pyrrolidine and pyridine), the UGT enzymes specifically target the pyridine nitrogen.

Enzymatic Drivers:

-

UGT2B10: The high-affinity, primary catalyst.

-

UGT1A4: A low-affinity, secondary catalyst.

Visualization: The UGT2B10 Catalytic Pathway

Figure 1: The enzymatic pathway converting Nicotine to Nicotine-N-Glucuronide via UGT2B10, highlighting the potential for spontaneous hydrolysis.

Analytical Methodologies

Mass Spectrometry (LC-MS/MS)

Direct quantification is preferred over indirect (hydrolysis-based) methods due to the variable hydrolysis rates of N-glucuronides.

MS Source Conditions:

-

Ionization: ESI Positive (Electrospray Ionization).[6]

-

Mechanism: The molecule is already positively charged (quaternary ammonium). It does not require protonation to be detected, but the mobile phase pH affects the chromatographic retention.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Note |

| Nicotine-N-Gluc | 339.1 | 163.1 | ~20-25 eV | Loss of glucuronic acid moiety (176 Da) |

| Nicotine-N-Gluc | 339.1 | 132.1 | ~35 eV | Further fragmentation of pyridine ring |

| d3-Nic-N-Gluc (IS) | 342.1 | 166.1 | ~20-25 eV | Internal Standard |

Experimental Protocol: Extraction from Biological Matrix

Due to the zwitterionic nature of Nicotine-N-Gluc (Positive Pyridinium + Negative Carboxylate), standard Reverse Phase (C18) extraction is often inefficient. Mixed-Mode Cation Exchange (MCX) is the gold standard.

Step-by-Step Workflow:

-

Sample Pre-treatment:

-

Aliquot 100 µL Plasma/Urine.

-

Add Internal Standard (d3-Nicotine-N-Gluc).[7]

-

Acidify: Add 100 µL 0.1% Formic Acid. Rationale: This protonates the carboxyl group (pKa ~3.5), rendering the molecule net positive (cationic) to bind to the MCX sorbent.

-

-

Solid Phase Extraction (SPE - MCX Cartridge):

-

Condition: Methanol followed by 0.1% Formic Acid.

-

Load: Acidified sample.

-

Wash 1: 0.1% Formic Acid (Removes proteins/salts).

-

Wash 2: Methanol (Removes neutral/hydrophobic interferences).

-

Elute: 5% Ammonium Hydroxide in Methanol. Rationale: High pH deprotonates the carboxyl (negative) and neutralizes the sorbent interaction, releasing the zwitterion.

-

-

Reconstitution:

-

Evaporate eluate under Nitrogen at <40°C (Avoid heat degradation).

-

Reconstitute in Mobile Phase (e.g., 95% Water / 5% ACN / 0.1% Formic Acid).

-

Visualization: Analytical Workflow

Figure 2: Optimized extraction workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate the zwitterionic Nicotine-N-Glucuronide.

Synthesis & Sourcing

For research applications, Nicotine-N-Gluc is typically sourced via:

-

Chemical Synthesis: Reaction of (S)-nicotine with activated glucuronide donors (e.g., acetobromo-α-D-glucuronic acid methyl ester).

-

Challenge: Requires careful deprotection to prevent hydrolysis of the labile N-glycosidic bond.

-

-

Enzymatic Synthesis: Incubation of Nicotine with recombinant UGT2B10 and UDPGA.

-

Advantage:[8] Yields the correct β-anomer stereochemistry exclusively.

-

References

-

Benowitz, N. L., et al. (1994).[8] Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics. Link

-

Kaivosaari, S., et al. (2007). Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10.[9][10] Molecular Pharmacology. Link

-

Chen, G., et al. (2007). Glucuronidation of nicotine and cotinine by UGT2B10: loss of function by the UGT2B10 Codon 67 (Asp>Tyr) polymorphism. Cancer Research. Link

-

Murphy, S. E., et al. (2014).[4] Nicotine N-glucuronidation relative to N-oxidation and C-oxidation and UGT2B10 genotype in five ethnic/racial groups. Carcinogenesis. Link

-